Cas no 822-39-9 (2-Chloro-1,3,2-dioxaphospholane)
2-Chloro-1,3,2-dioxaphospholane Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1,3,2-dioxaphospholane
- Ethylene chlorophosphite
- Ethylene phosphorochloridite(2-chloro-1,3,2-dioxaphospholane)
- Cyclic ethylene chlorophosphite
- Cyclic ethylene phosphorochloridite
- Ethylene cyclo-Chlorophosphite
- Ethylene glycol chlorophosphite
- 1,3,2-Dioxaphospholane, 2-chloro-
- C2H4ClO2P
- 1,3,2-Dioxaphospholane,2-chloro-
- FCH1117018
- AB1011463
- V2040
- Ethylene phos
- 2-Chloro-1,3,2-dioxaphospholane (ACI)
- Ethylene glycol, cyclic phosphorochloridite (8CI)
- Ethylene phosphorochloridite (6CI, 7CI)
- Phosphorochloridous acid, cyclic ethylene ester (8CI)
- 2-Chloro-1,3,2-dioxaphospholidine
- 2-Chloro-2-oxa-1,3,2-dioxaphospholane
- Cyclic O,O-ethylene phosphorochloridite
- Ethylenephosphorochloridite(2-chloro-1,3,2-dioxaphospholane)
- FT-0626288
- DTXSID4061173
- MFCD00014511
- SCHEMBL5849
- Ethylene phosphorochloridite
- EINECS 212-499-4
- D89371
- 2-Chloro-1,3,2-dioxaphospholane, 97%
- AKOS015912770
- InChI=1/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H
- 822-39-9
- NS00038179
- DTXCID8048280
- DB-031353
- OLSFRDLMFAOSIA-UHFFFAOYSA-N
- 2-Chloro-1,3,2-dioxaphospholane
-
- MDL: MFCD00014511
- Inchi: 1S/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H2
- InChI Key: OLSFRDLMFAOSIA-UHFFFAOYSA-N
- SMILES: ClP1OCCO1
- BRN: 506179
Computed Properties
- Exact Mass: 125.96400
- Monoisotopic Mass: 125.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 44.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.422 g/mL at 25 °C(lit.)
- Melting Point: -28°C(lit.)
- Boiling Point: 47°C/5mmHg(lit.)
- Flash Point: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
- Refractive Index: n20/D 1.489(lit.)
- PSA: 32.05000
- LogP: 1.49890
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
2-Chloro-1,3,2-dioxaphospholane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 3264 8/PG 2
- WGK Germany:3
- Hazard Category Code: 14-34-37
- Safety Instruction: S26-S36/37/39-S45-S8-S25
- FLUKA BRAND F CODES:1-10
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- TSCA:Yes
- Storage Condition:0-10°C
- Risk Phrases:R14; R34
- Packing Group:II
- Safety Term:8
2-Chloro-1,3,2-dioxaphospholane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154014-25g |
2-Chloro-1,3,2-dioxaphospholane |
822-39-9 | >97.0%(GC) | 25g |
¥659.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154014-1g |
2-Chloro-1,3,2-dioxaphospholane |
822-39-9 | >97.0%(GC) | 1g |
¥50.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154014-5g |
2-Chloro-1,3,2-dioxaphospholane |
822-39-9 | >97.0%(GC) | 5g |
¥164.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154014-100g |
2-Chloro-1,3,2-dioxaphospholane |
822-39-9 | >97.0%(GC) | 100g |
¥1999.90 | 2023-09-03 | |
| TRC | C365500-5g |
2-Chloro-1,3,2-dioxaphospholane |
822-39-9 | 5g |
$ 75.00 | 2023-09-08 | ||
| TRC | C365500-10 g |
2-Chloro-1,3,2-dioxaphospholane |
822-39-9 | 10g |
110.00 | 2021-08-15 | ||
| TRC | C365500-25 g |
2-Chloro-1,3,2-dioxaphospholane |
822-39-9 | 25g |
150.00 | 2021-08-15 | ||
| TRC | C365500-50 g |
2-Chloro-1,3,2-dioxaphospholane |
822-39-9 | 50g |
250.00 | 2021-08-15 | ||
| TRC | C365500-100 g |
2-Chloro-1,3,2-dioxaphospholane |
822-39-9 | 100g |
475.00 | 2021-08-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04110-5ml |
Ethylene chlorophosphite |
822-39-9 | 97% | 5ml |
¥1038.0 | 2024-07-18 |
2-Chloro-1,3,2-dioxaphospholane Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
2-Chloro-1,3,2-dioxaphospholane Raw materials
- 1,2-Phenylene Phosphorochloridite (Technical Grade)
- Diethyl chlorophosphite
- Phosphinous chloride, ethylphenyl-
- Phosphoramidous acid,diethyl-, diethyl ester (6CI,7CI,8CI,9CI)
- 1,3,2-Benzodioxaphosphol-2-amine, N,N-diethyl-
- N,n-diethyl-1,3,2-dioxaphospholan-2-amine
2-Chloro-1,3,2-dioxaphospholane Preparation Products
2-Chloro-1,3,2-dioxaphospholane Suppliers
2-Chloro-1,3,2-dioxaphospholane Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-Chloro-1,3,2-dioxaphospholane
Introduction to 2-Chloro-1,3,2-dioxaphospholane (CAS No. 822-39-9)
2-Chloro-1,3,2-dioxaphospholane, identified by its Chemical Abstracts Service (CAS) number 822-39-9, is a significant compound in the field of organophosphorus chemistry. This heterocyclic phosphorus compound features a unique structure that makes it a valuable intermediate in synthetic chemistry and pharmaceutical research. The presence of both a chlorine substituent and an oxygen-containing ring system imparts distinct reactivity, enabling its use in various chemical transformations.
The compound belongs to the class of dioxaphospholanes, which are known for their versatility in forming stable complexes with metals and participating in nucleophilic substitution reactions. The chlorine atom at the phosphorus center enhances its electrophilic character, making it a useful building block for constructing more complex molecules. This property has been exploited in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, 2-Chloro-1,3,2-dioxaphospholane has garnered attention in the development of novel therapeutic agents. Its ability to undergo facile nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the design of molecules with tailored biological activities. For instance, researchers have leveraged this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The growing interest in its applications stems from its role in generating pharmacophores that mimic natural bioactive molecules.
The structural motif of 2-Chloro-1,3,2-dioxaphospholane also makes it a valuable tool in medicinal chemistry for the discovery of new drug candidates. By serving as a precursor to more complex scaffolds, it enables chemists to explore novel chemical spaces that may lead to breakthroughs in treating various diseases. Recent studies have highlighted its utility in generating libraries of compounds for high-throughput screening, a method widely used in drug discovery pipelines.
From a synthetic chemistry perspective, 2-Chloro-1,3,2-dioxaphospholane is notable for its role in cross-coupling reactions. These reactions are pivotal in modern organic synthesis, allowing for the efficient construction of carbon-carbon bonds essential for complex molecule assembly. The chlorine atom on the phosphorus center can be displaced by nucleophiles such as Grignard reagents or organolithium compounds, facilitating the introduction of aryl or alkyl groups into the molecule. This capability has been utilized to create advanced intermediates for pharmaceuticals and fine chemicals.
The compound’s reactivity also extends to its interaction with transition metals. In coordination chemistry, 2-Chloro-1,3,2-dioxaphospholane can act as a ligand or precursor to metal complexes that exhibit catalytic activity. Such complexes are employed in various transformations, including hydrogenation and oxidation reactions, which are critical steps in industrial chemical processes. The ability to tune the electronic properties of these complexes by modifying the ligand environment makes 2-Chloro-1,3,2-dioxaphospholane a versatile tool for catalytic research.
Advances in computational chemistry have further enhanced the understanding and application of 2-Chloro-1,3,2-dioxaphospholane. Molecular modeling studies have provided insights into its reactivity mechanisms and predicted new synthetic pathways. These computational approaches complement experimental work by offering rapid screening of potential reaction conditions and predicting outcomes with high accuracy. Such integration of theory and experiment has accelerated the development of novel synthetic strategies involving this compound.
The pharmaceutical industry has also benefited from the use of 2-Chloro-1,3,2-dioxaphospholane as an intermediate in drug development. Its incorporation into drug candidates has led to improved pharmacokinetic properties and enhanced therapeutic efficacy. For example, derivatives derived from this compound have shown promise as kinase inhibitors and protease inhibitors. These findings underscore its importance as a molecular scaffold in modern drug design.
In agrochemical research, 2-Chloro-1,3,2-dioxaphospholane plays a role in synthesizing novel pesticides with improved environmental profiles. By enabling the construction of biodegradable compounds with potent biological activity against pests and pathogens, this compound contributes to sustainable agriculture practices. The ability to modify its structure allows chemists to develop formulations that are both effective and environmentally friendly.
The future prospects of 2-Chloro-1,3,2-dioxaphospholane are promising, with ongoing research exploring new applications across multiple disciplines. As synthetic methodologies evolve, so too will its utility in constructing complex molecules with societal benefits. The continued investigation into its reactivity patterns and applications ensures that this compound will remain relevant in advancing chemical science.
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